(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
Description
The compound "(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone" is a quinoline derivative featuring a 2,4-dichlorophenylamino group at position 4, a fluorine substituent at position 6, and a pyrrolidin-1-yl methanone moiety at position 3. Its molecular formula is C₂₀H₁₅Cl₂FN₄O, with a molecular weight of approximately 420.27 g/mol.
Properties
IUPAC Name |
[4-(2,4-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3O/c21-12-3-5-18(16(22)9-12)25-19-14-10-13(23)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBUICIBMQECCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,4-dichlorophenylamino group: This step involves the nucleophilic aromatic substitution reaction where the quinoline core reacts with 2,4-dichloroaniline under basic conditions.
Attachment of the pyrrolidin-1-ylmethanone moiety: This final step involves the reaction of the intermediate compound with pyrrolidine and a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride as a base and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Amino or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Research Implications and Hypotheses
- Receptor Selectivity: The target compound’s dichlorophenyl and pyrrolidinyl groups may position it as a CB1 antagonist akin to AM251, but its quinoline scaffold could introduce novel binding modes.
- Metabolic Stability: The pyrrolidinyl methanone group may enhance metabolic stability relative to WIN55212-2’s morpholine, as seen in similar pyrimidine analogs .
Biological Activity
The compound (4-((2,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a quinoline core, dichlorophenyl group, and a pyrrolidinyl moiety, suggest that it may interact with various biological targets, influencing multiple cellular pathways.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | [4-(2,4-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
| Molecular Formula | C21H18Cl2FN3O |
| Molecular Weight | 428.29 g/mol |
| CAS Number | 1215675-45-8 |
Structural Features
- Quinoline Core : Known for its diverse biological activities, including antibacterial and antitumor properties.
- Dichlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrrolidinyl Moiety : Potentially contributes to the pharmacokinetic profile of the compound.
Antimicrobial Properties
Research indicates that compounds containing quinoline structures exhibit significant antimicrobial activity. The presence of the dichlorophenyl group may enhance this effect by facilitating interaction with microbial targets. Preliminary studies have shown that derivatives of quinoline can inhibit bacterial growth effectively.
Anticancer Activity
The compound has been evaluated for its anticancer potential through various in vitro studies. The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibiting these kinases can lead to reduced cell proliferation in cancerous cells. For instance, studies have demonstrated that similar quinoline derivatives inhibit CDK1, CDK2, and CDK4 with low nanomolar IC50 values, indicating potent anticancer activity .
The proposed mechanism involves:
- Enzyme Inhibition : Compounds like this one may bind to specific enzymes involved in DNA replication and cell cycle regulation.
- Receptor Interaction : The compound may also interact with various receptors, modulating signaling pathways related to cell growth and apoptosis.
Study 1: Antimicrobial Activity Evaluation
A study assessed the antimicrobial efficacy of several quinoline derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting strong antibacterial properties.
Study 2: Anticancer Efficacy
In a separate study focusing on anticancer activity, analogs of the compound were tested against human tumor cell lines. The results showed that certain derivatives inhibited tumor growth significantly, with IC50 values in the low micromolar range. Notably, one derivative demonstrated up to 95% tumor growth inhibition in xenograft models .
Research Findings
Recent studies utilizing computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) have predicted a broad spectrum of biological activities for this compound. These predictions include potential therapeutic uses along with possible toxic effects, highlighting the importance of further pharmacological evaluation.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
